molecular formula C15H13N3O3 B11637264 1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11637264
M. Wt: 283.28 g/mol
InChI Key: PGXCUDOBRIRYQE-CAOOACKPSA-N
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Description

1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely studied for their potential biological and industrial applications .

Preparation Methods

The synthesis of 1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves several steps. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as methanol or ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from different aldehydes and amines. For example:

  • (E)-1-(2-hydroxy-3-methoxyphenyl)methylideneamino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • (E)-1-(2,4-dihydroxyphenyl)ethylideneamino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

These compounds share similar structural features but differ in the substituents on the phenyl ring or the pyridine ring. The uniqueness of 1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O3/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-3-4-12(19)6-14(11)20/h3-6,8,19-20H,1-2H3/b17-8+

InChI Key

PGXCUDOBRIRYQE-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=C(C=C(C=C2)O)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=C(C=C(C=C2)O)O)C#N)C

Origin of Product

United States

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